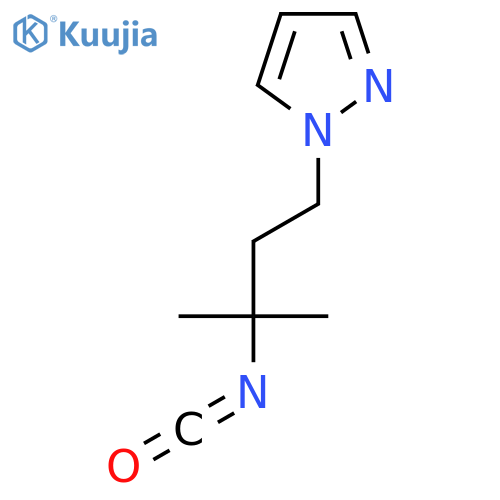

Cas no 2649072-38-6 (1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(3-isocyanato-3-methylbutyl)-1H-pyrazole

- 2649072-38-6

- EN300-1729783

-

- インチ: 1S/C9H13N3O/c1-9(2,10-8-13)4-7-12-6-3-5-11-12/h3,5-6H,4,7H2,1-2H3

- InChIKey: VSDHNTDGVQLBLR-UHFFFAOYSA-N

- ほほえんだ: O=C=NC(C)(C)CCN1C=CC=N1

計算された属性

- せいみつぶんしりょう: 179.105862047g/mol

- どういたいしつりょう: 179.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729783-0.5g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-0.25g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-10.0g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 10g |

$4236.0 | 2023-06-04 | ||

| Enamine | EN300-1729783-0.1g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-2.5g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-1g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-5g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-10g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-0.05g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1729783-5.0g |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole |

2649072-38-6 | 5g |

$2858.0 | 2023-06-04 |

1-(3-isocyanato-3-methylbutyl)-1H-pyrazole 関連文献

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

1-(3-isocyanato-3-methylbutyl)-1H-pyrazoleに関する追加情報

1-(3-Isocyanato-3-Methylbutyl)-1H-Pyrazole: A Comprehensive Overview

The compound 1-(3-isocyanato-3-methylbutyl)-1H-pyrazole, identified by the CAS registry number CAS No. 2649072-38-6, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of an isocyanato group at the 3-position of a branched butyl chain introduces unique reactivity and functional properties to this molecule.

Pyrazoles, as a class, have been extensively studied due to their versatility in organic synthesis and their ability to participate in a wide range of reactions. The 1H-pyrazole core of this compound is particularly interesting because it can act as a nucleophile or electrophile depending on the reaction conditions. The isocyanato group, on the other hand, is known for its reactivity in forming urea, carbamates, and other nitrogen-containing compounds. This combination makes 1-(3-isocyanato-3-methylbutyl)-1H-pyrazole a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use in the synthesis of polyurethanes, where the isocyanato group can react with hydroxyl groups to form robust polymer networks. Additionally, the pyrazole ring's ability to coordinate with metal ions has led to investigations into its application as a ligand in coordination chemistry and catalysis.

In the pharmaceutical industry, pyrazoles are often employed as scaffolds for drug discovery due to their ability to modulate biological activity. The substitution pattern of 1-(3-isocyanato-3-methylbutyl)-1H-pyrazole suggests that it could serve as a precursor for bioactive compounds with potential therapeutic applications. For example, derivatives of this compound have been reported to exhibit anti-inflammatory and antioxidant properties, making them promising candidates for further exploration.

The synthesis of 1-(3-isocyanato-3-methylbutyl)-1H-pyrazole typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments are expected to drive further research into the practical applications of this compound.

In terms of physical properties, this compound exhibits a melting point that is consistent with its molecular structure, indicating moderate thermal stability. Its solubility in common organic solvents makes it suitable for use in various chemical processes, including chromatography and crystallization studies.

The environmental impact of CAS No. 2649072-38-6 has also been a topic of interest among researchers. Studies suggest that it degrades under specific environmental conditions, which is crucial information for its safe handling and disposal. Regulatory agencies have established guidelines for its use in industrial settings to minimize potential risks to human health and ecosystems.

In conclusion, 1-(3-isocyanato-3-methylbutyl)-1H-pyrazole, or CAS No. 2649072-38-6, represents a versatile and promising compound with applications spanning multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative solutions across various fields.

2649072-38-6 (1-(3-isocyanato-3-methylbutyl)-1H-pyrazole) 関連製品

- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)

- 1287-17-8(Ferrocenecarboxamide)

- 929973-37-5(2-Chloro-N-{(3,4-Difluorophenyl)CarbamoylMethyl}Acetamide)

- 293736-67-1(Berubicin hydrochloride)

- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)

- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)

- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)

- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)

- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)

- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)